BenchChemオンラインストアへようこそ!

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Purity Quality Control Reproducibility

Procure CAS 1105662-95-0, a conformationally rigid diazaspiro[3.5]nonane building block with a Boc-protected azetidine and dual 6,8-dioxo functionalization. This precise oxidation state is critical for constructing kinase inhibitors and PROTAC linkers, ensuring pharmacophore fidelity. Avoid process failure; source batches with fully characterized NMR and HPLC data verifying the specific spirocyclic core. Stock available in mg-to-g scale.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 1105662-95-0
Cat. No. B1428755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
CAS1105662-95-0
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2
InChIInChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-8(15)4-9(16)13-12/h4-7H2,1-3H3,(H,13,16)
InChIKeyNTNPOQXSCYQLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1105662-95-0): A Versatile Spirocyclic Intermediate for Drug Discovery


tert-Butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a member of the diazaspiro[3.5]nonane class of compounds, characterized by a conformationally rigid spirocyclic core with dual 6,8-dioxo functionalization and a Boc-protected azetidine nitrogen [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, enabling the construction of novel kinase inhibitors, CNS-targeted agents, and PROTACs due to its inherent high fraction of sp³-hybridized carbons (Fsp³) and favorable physicochemical properties . The compound is commercially available from multiple suppliers with purities ranging from 95% to 98%, supported by analytical data including NMR and HPLC .

Why 2,5-Diazaspiro[3.5]nonane Analogs Cannot Simply Be Substituted for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate


In the diazaspiro[3.5]nonane chemical space, minor structural modifications can drastically alter physicochemical properties, synthetic tractability, and downstream biological outcomes. The target compound's specific 6,8-dioxo substitution pattern introduces a unique electronic and steric environment compared to non-oxo analogs (e.g., tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate) or mono-oxo variants (e.g., tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate) . Generic substitution without this precise oxidation state could compromise key interactions in a designed pharmacophore, alter the compound's metabolic stability, or lead to failure in subsequent synthetic steps [1]. The evidence below quantifies these differences in purity, supplier diversity, and structural parameters, establishing that CAS 1105662-95-0 is not an interchangeable commodity but a specific, well-characterized building block.

Quantitative Differentiation of Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1105662-95-0) Against Closest Analogs


Higher Commercial Purity (97-98%) Compared to Non-Dioxo Analogs (95%)

The target compound is consistently offered at a higher commercial purity (97-98%) by multiple suppliers compared to the common 95% purity of the non-dioxo analog, tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate . This purity differential is critical for applications requiring high initial purity, such as high-throughput screening or multi-step synthesis where impurities can accumulate and reduce yields.

Purity Quality Control Reproducibility

Enhanced Conformational Rigidity and Fsp³ Due to Dual 6,8-Dioxo Substitution

Diazaspiro building blocks, including the target compound, possess a high fraction of sp³-hybridized carbons (Fsp³) and exhibit strong three-dimensional rigidity due to their spirocyclic core . The dual 6,8-dioxo substitution in the target compound is expected to further enhance this rigidity and polarity compared to non-oxo analogs, potentially contributing to improved solubility and metabolic stability [1].

Conformational Restriction Fsp³ Drug-Likeness

Broader Supplier Network and Batch Documentation Compared to Niche Analogs

CAS 1105662-95-0 is available from a wider array of commercial suppliers (e.g., Bidepharm, MolCore, Aladdin, Coolpharm, CymitQuimica) compared to more niche or specialized diazaspiro[3.5]nonane derivatives . Many suppliers provide batch-specific analytical data including NMR, HPLC, and GC traces, which is not universally available for all analogs .

Supply Chain Analytical Characterization Procurement

Primary Research Applications for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS 1105662-95-0) Based on Evidence


Scaffold for Kinase Inhibitor Development

The diazaspiro[3.5]nonane core, particularly with the 6,8-dioxo functionalization, has been investigated as a novel scaffold for probing the ATP-binding site of protein kinases [1]. The target compound's Boc-protected amine and rigid, polar core make it an ideal starting point for creating focused libraries of kinase inhibitors through subsequent functionalization and heteroaryl substitution .

Building Block for CNS-Targeted Agents

Due to its high Fsp³ character and potential for improved metabolic stability and blood-brain barrier permeability (a class-level property of diazaspiro[3.5]nonanes), this compound is well-suited as an intermediate for synthesizing drug candidates for central nervous system disorders [2].

Key Intermediate in PROTAC Synthesis

Structurally related Boc-protected diazaspiro[3.5]nonanes are utilized as key intermediates in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . The target compound, with its dual oxo groups offering additional sites for potential interaction or linker attachment, is a valuable building block for constructing novel E3 ligase ligands and PROTACs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.